molecular formula C19H17N7O3 B10952342 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10952342
M. Wt: 391.4 g/mol
InChI Key: LNEGQYHIUZAXRH-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole and pyrimidine ring system, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of 3(5)-aminopyrazoles with appropriate aldehydes or ketones . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while nucleophilic substitution could introduce various functional groups into the pyrazole or pyrimidine rings .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of pyrazole and pyrimidine rings, along with the nitrophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C19H17N7O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H17N7O3/c1-12-14(11-24(2)23-12)9-21-19(27)16-10-22-25-17(6-7-20-18(16)25)13-4-3-5-15(8-13)26(28)29/h3-8,10-11H,9H2,1-2H3,(H,21,27)

InChI Key

LNEGQYHIUZAXRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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